molecular formula C24H32N2O3 B11323482 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11323482
M. Wt: 396.5 g/mol
InChI Key: XUDVSFOGLLMFDU-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-(2-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by morpholine.

    Attachment of the 4-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the 4-methylphenyl group to the benzamide core.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzamide core.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide can be compared with similar compounds, such as:

    N-(4-methylphenyl)-4-(2-methylpropoxy)benzamide: Lacks the morpholine group, which may result in different chemical and biological properties.

    N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide: Lacks the 2-methylpropoxy group, which may affect its solubility and reactivity.

    N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide: Contains a methoxy group instead of a 2-methylpropoxy group, potentially altering its chemical behavior and interactions.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H32N2O3/c1-18(2)17-29-22-10-8-21(9-11-22)24(27)25-16-23(26-12-14-28-15-13-26)20-6-4-19(3)5-7-20/h4-11,18,23H,12-17H2,1-3H3,(H,25,27)

InChI Key

XUDVSFOGLLMFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OCC(C)C)N3CCOCC3

Origin of Product

United States

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